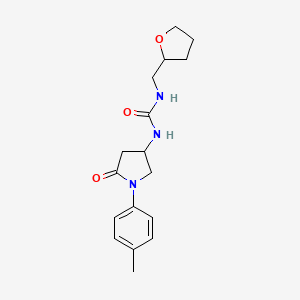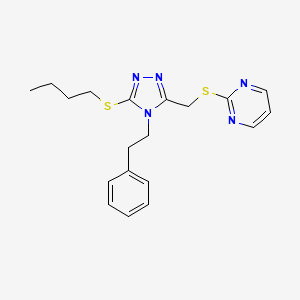
3-(2-Chloro-benzenesulfonyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Chloro-benzenesulfonyl)-propionic acid” is a compound that contains a benzene ring, a propionic acid group, and a benzenesulfonyl group with a chlorine atom attached . The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound could involve multiple steps. One possible method could involve the chlorosulfonation of benzene to produce benzenesulfonyl chloride . This could then be reacted with propionic acid to introduce the propionic acid group .Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-benzenesulfonyl)-propionic acid” would consist of a benzene ring with a sulfonyl group and a chlorine atom attached at the 2-position, and a propionic acid group attached at the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the chlorine atom could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction . The propionic acid group could also undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chloro-benzenesulfonyl)-propionic acid” would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylic acid groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Conformational Analysis
- Synthesis and Crystal Structures : The synthesis and crystal structures of compounds related to 3-(2-Chloro-benzenesulfonyl)-propionic acid have been explored. These studies have highlighted significant conformational differences in L-tyrosine cores and intramolecular interactions like aromatic π-π stacking (Khan et al., 2011).
Reactivity and Chemical Transformation
- Reactivity with Dimethylacrylic Acid : Studies have shown that benzenesulfenyl chloride, a related compound, reacts with dimethylacrylic acid to form adducts of α-chloro-β-phenylthio- and β-chloro-α-phenylthioisovaleric acids (Zabelaite et al., 1971).
- Friedel-Crafts Sulfonylation : Research demonstrates the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, showcasing enhanced reactivity (Nara et al., 2001).
- Nucleophilic Addition Reactions : The nucleophilic addition reactions of benzenesulfinic acids with halogenated acrylonitriles lead to the formation of 3-benzenesulfonyl-2-halogenopropanenitriles, providing insights into electrophilic and nucleophilic properties of these compounds (Zvezdova et al., 2007).
Pharmaceutical Applications
- Aldose Reductase Inhibitory Activity : Compounds related to 3-(2-Chloro-benzenesulfonyl)-propionic acid, specifically N-1,N-4-disubstituted 3,4-dihydro-2(1H)-quinoxalinone derivatives, have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications (Sarges & Lyga, 1988).
Catalysis and Polymerization
- Catalytic Carbonylation of Ethylene : Research into catalytic systems based on phosphine complexes of palladium, using ligands like benzenesulfonic acid, has been conducted for synthesizing propionic acid and polyketones, indicating potential applications in industrial chemistry (Chepaikin et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMZZSWQNSIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-benzenesulfonyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)
![3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2807949.png)
![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)
![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2807959.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2807964.png)


![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/no-structure.png)

![5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2807969.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2807971.png)